N-(2-bromophenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)thiophene-2-sulfonamide is an organic compound with the molecular formula C10H8BrNO2S2 This compound is characterized by the presence of a bromophenyl group attached to a thiophene ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)thiophene-2-sulfonamide typically involves the reaction of 2-bromophenylamine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols, depending on the reducing agents used.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium thiolate or primary amines are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-bromophenyl)thiophene-2-sulfonamide has been studied for its potential as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes . It has shown promise in medicinal chemistry for the development of new therapeutic agents targeting diseases such as glaucoma and epilepsy. Additionally, its unique structural features make it a valuable building block in the synthesis of advanced materials for electronic and photonic applications.
Mechanism of Action
The mechanism by which N-(2-bromophenyl)thiophene-2-sulfonamide exerts its effects involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the enzyme’s normal function, leading to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.
Comparison with Similar Compounds
- N-(2-chlorophenyl)thiophene-2-sulfonamide
- N-(2-fluorophenyl)thiophene-2-sulfonamide
- N-(2-methylphenyl)thiophene-2-sulfonamide
Comparison: N-(2-bromophenyl)thiophene-2-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, binding affinity to enzymes, and overall biological activity. The bromine atom’s larger size and higher electronegativity compared to chlorine, fluorine, and methyl groups can result in stronger interactions with target proteins, potentially enhancing its inhibitory effects.
Properties
Molecular Formula |
C10H8BrNO2S2 |
---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
N-(2-bromophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8BrNO2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H |
InChI Key |
NMRICTPHAULYCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)Br |
solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.